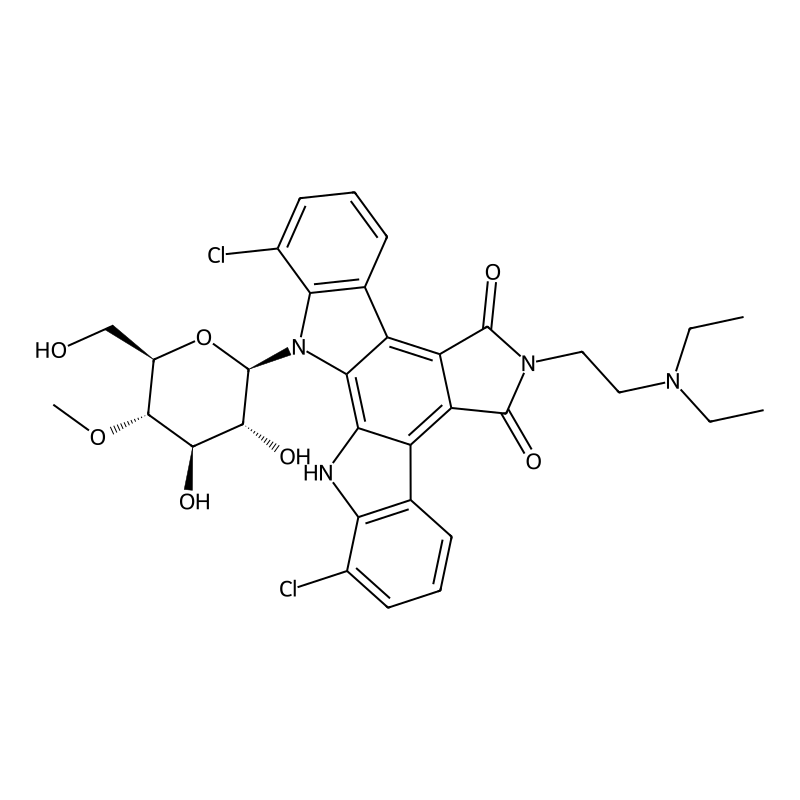

Nsp13 inhibitor 5645-0236

Content Navigation

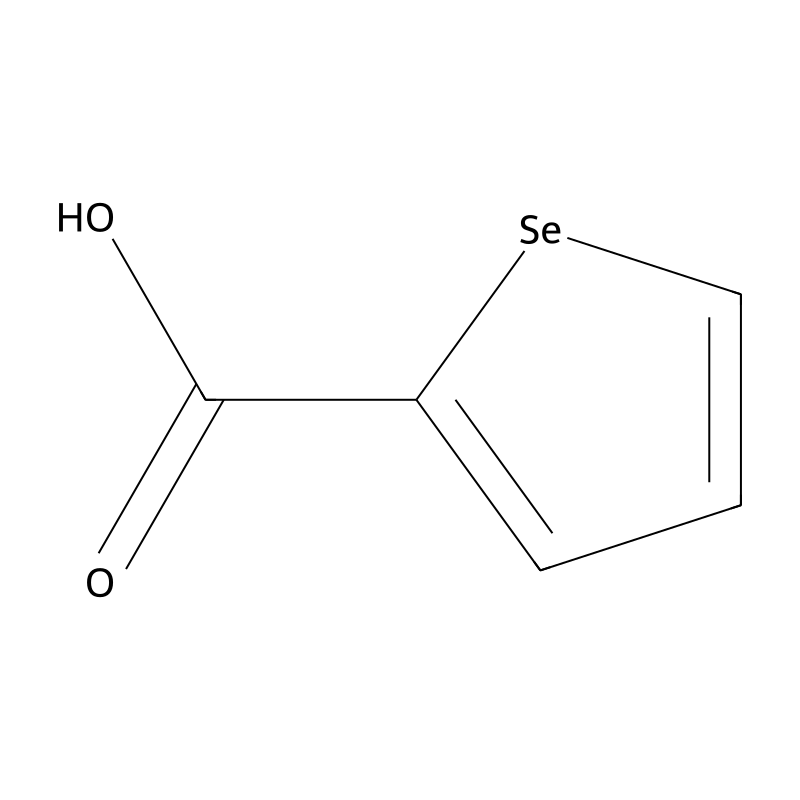

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Comparative Analysis of Helicase Inhibition Strategies in RNA Virus Therapeutics

Helicase inhibition has emerged as a promising strategy in antiviral drug development, with several distinct mechanisms identified for disrupting helicase function [14] [15]. These mechanisms can be broadly categorized into four types: allosteric inhibitors, RNA competitors, interfacial inhibitors, and ATP-competitive inhibitors [16] [14]. Each approach offers unique advantages and challenges in the context of antiviral therapy.

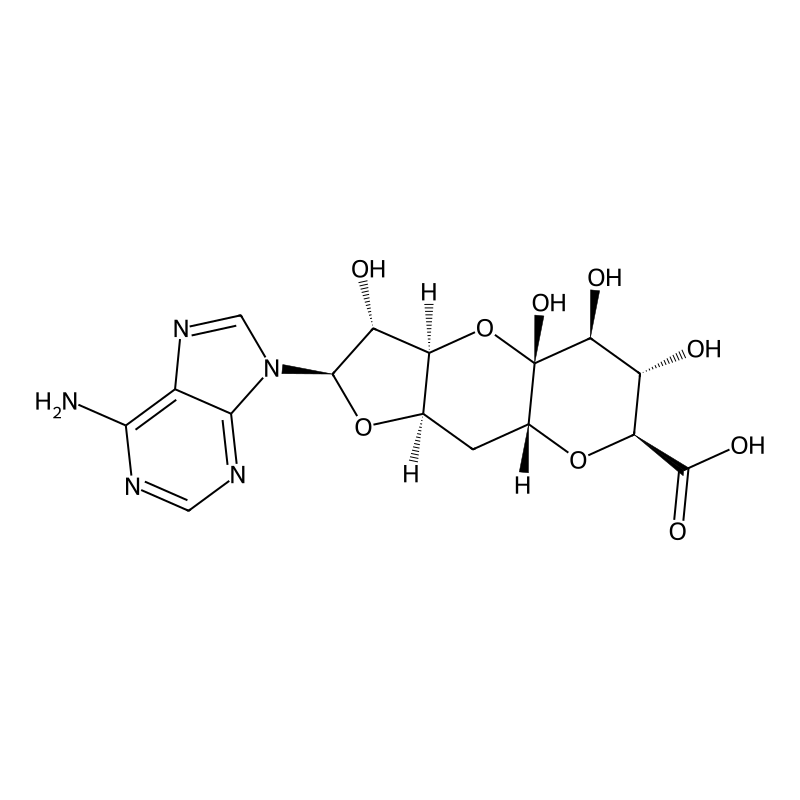

Nsp13 inhibitor 5645-0236 appears to function as a non-competitive inhibitor of ATPase activity, suggesting an allosteric mechanism of action [6] [17]. This compound binds to a pocket adjacent to the Walker A motif (residues 281-291), disrupting magnesium coordination critical for ATP hydrolysis [6] [7]. This mechanism differs from direct competition with ATP or RNA binding, representing a potentially advantageous approach for specificity and efficacy.

Table 2: Comparison of Helicase Inhibition Strategies in RNA Virus Therapeutics

| Inhibition Strategy | Mechanism | Examples | Advantages | Challenges |

|---|---|---|---|---|

| Allosteric Inhibition | Binding to sites distant from active centers, inducing conformational changes | 5645-0236, Punicalagin | Higher specificity, potential for lower resistance development | Complex design requirements, difficult target identification |

| RNA-Competitive Inhibition | Direct competition with nucleic acid binding | Diketo acids, Suramin derivatives | Direct disruption of helicase-RNA interaction | Potential off-target effects due to nucleic acid mimicry |

| ATP-Competitive Inhibition | Competition with ATP binding | Thiazolopyridine derivatives | Well-defined binding pocket | High conservation of ATP binding sites across host proteins |

| Interfacial Inhibition | Disruption of protein-protein interactions in helicase complexes | SSYA10-001, Bananin | Novel mechanism, potential specificity | Complex design requirements |

Comparative analysis with other helicase inhibitors reveals distinct advantages for the approach exemplified by 5645-0236 [15] [16]. Unlike ATP-competitive inhibitors, which may face challenges due to the high conservation of ATP binding sites across host proteins, allosteric inhibitors can achieve greater specificity by targeting unique structural features of viral helicases [16] [18]. This is particularly relevant for Nsp13, which contains several domains and structural elements not found in human helicases [3] [8].

Recent research has demonstrated the efficacy of various helicase inhibition strategies against RNA viruses [19] [20]. For example, punicalagin has been identified as an allosteric Nsp13 helicase inhibitor that effectively suppresses SARS-CoV-2 replication in vitro [21] [4]. Similarly, diketo acids have shown promise as Nsp13 inhibitors capable of blocking both enzymatic functions of the protein [1] [17]. These examples highlight the potential of diverse chemical scaffolds and inhibition mechanisms in targeting viral helicases.

The development of 5645-0236 and similar compounds represents a significant advancement in helicase-targeted antiviral strategies [11] [12]. By exploiting the unique structural features of viral helicases, these inhibitors offer the potential for high specificity and efficacy against RNA viruses [20] [22]. The continued exploration of diverse inhibition mechanisms will likely yield valuable insights for future antiviral drug development.

Proofreading Mechanisms and Replication Fidelity Implications

RNA virus replication typically exhibits high error rates, resulting in diverse populations of genome mutants or "quasispecies" [23] [24]. This low replicative fidelity allows RNA viruses to adapt to different environments and selective pressures but also increases the risk of error catastrophe leading to viral extinction [23] [25]. Coronaviruses, however, have evolved unique mechanisms to maintain genome integrity despite their exceptionally large RNA genomes.

The coronavirus proofreading mechanism primarily involves the exoribonuclease (ExoN) activity of non-structural protein 14 (Nsp14) [23] [26]. This 3' to 5' exonuclease serves a crucial function in maintaining the accuracy of the viral RNA genome by removing erroneous nucleotides during replication [24] [26]. The proofreading capability allows coronaviruses to maintain their relatively large genomes while ensuring replication competence.

Table 3: Comparison of Viral Replication Fidelity Mechanisms

| Virus Type | Genome Size | Proofreading Mechanism | Error Rate | Key Proteins Involved |

|---|---|---|---|---|

| Coronaviruses | ~30 kb | ExoN-mediated proofreading | ~10^-6^ to 10^-7^ per nucleotide | Nsp14 (ExoN), Nsp13 (Helicase) |

| Typical RNA Viruses | 7-12 kb | None | ~10^-3^ to 10^-5^ per nucleotide | RNA-dependent RNA polymerase |

| DNA Viruses | Variable | DNA polymerase proofreading | ~10^-8^ to 10^-11^ per nucleotide | DNA polymerase with 3'-5' exonuclease activity |

While Nsp14 provides the primary proofreading function, Nsp13 helicase plays a complementary role in maintaining replication fidelity [25] [27]. The helicase activity of Nsp13 is essential for unwinding double-stranded RNA during replication, allowing the viral replication complex to access the template strand [27] [3]. This process is critical for efficient and accurate genome replication.

Inhibition of Nsp13 by compounds like 5645-0236 has significant implications for viral replication fidelity [6] [4]. By disrupting helicase function, these inhibitors can potentially interfere with the coordinated action of the viral replication complex, including the proofreading machinery [4] [27]. This disruption could lead to increased error rates during replication, potentially pushing the virus toward error catastrophe.

Research has shown that Nsp13 interacts with other components of the replication-transcription complex, including Nsp14 [27] [3]. This interaction suggests a functional coupling between helicase activity and proofreading, where Nsp13 may facilitate the recognition and correction of replication errors by Nsp14 [26] [3]. Inhibition of Nsp13 could therefore indirectly impair the proofreading function, further compromising replication fidelity.

The development of Nsp13 inhibitors like 5645-0236 represents a promising approach to antiviral therapy that targets a critical component of the viral replication machinery [6] [1]. By disrupting both the unwinding activity and the contribution to replication fidelity, these inhibitors could effectively suppress viral replication through multiple mechanisms [1] [4]. This multi-faceted approach may also reduce the likelihood of resistance development, as mutations that confer resistance to the inhibitor might simultaneously compromise the virus's replication fidelity [23] [24].

Biochemical Assay Development and Implementation

The development of robust high-throughput screening methodologies for nsp13 helicase activity has been fundamental to the discovery of inhibitor compounds such as 5645-0236. Multiple complementary approaches have been established to assess both the adenosine triphosphatase (ATPase) and unwinding activities of the helicase enzyme [3] [4].

Bioluminescence-Based Screening Platforms

The most widely adopted methodology utilizes bioluminescence assays that directly measure adenosine triphosphate (ATP) consumption during helicase-mediated unwinding reactions. These assays employ the luciferin-luciferase system to quantify ATP depletion, providing real-time kinetic measurements of enzyme activity [2]. The optimization of these assays has yielded robust screening conditions with Z-prime factors consistently above 0.75, indicating excellent assay quality for high-throughput applications [4].

Libraries containing 5,000 to 650,000 small molecules have been successfully screened using these platforms, with hit rates typically ranging from 0.1% to 1.1% depending on library composition and screening stringency [3] [2]. The largest reported screening campaign evaluated approximately 650,000 compounds, yielding 7,009 primary hits with an average Z-prime value of 0.86 ± 0.05, demonstrating exceptional assay robustness [3].

Fluorescence Resonance Energy Transfer (FRET) Methodologies

Complementary FRET-based assays have been developed to monitor DNA unwinding activity directly through distance-dependent energy transfer between fluorophores attached to double-stranded DNA substrates [5] [6]. These assays provide mechanistic insights into helicase translocation and substrate binding dynamics while maintaining compatibility with 384-well screening formats [5].

The implementation of genetic code expansion techniques has enabled the incorporation of non-canonical amino acids into nsp13, facilitating site-specific fluorescent labeling for advanced FRET studies. Five specific incorporation sites (F81, F90, Y205, Y246, and Y253) have been identified and validated for fluorescent labeling without compromising enzymatic activity [5].

Colorimetric Detection Systems

Novel colorimetric assays based on tetrazolium reduction have been developed as cost-effective alternatives for screening applications. These systems utilize the coupling of ATPase activity to NADH consumption through enzymatic cascades, providing visible color changes proportional to helicase activity [7]. While less sensitive than bioluminescence methods, these approaches offer advantages in resource-limited settings and provide orthogonal validation of hit compounds.

Virtual Screening and Computational Approaches

Large-scale virtual screening campaigns have complemented biochemical assays in identifying potential nsp13 inhibitors. Computational studies have evaluated libraries containing up to 970,000 chemical compounds against ATP-binding and RNA-binding sites identified through homology modeling with structurally similar helicases [8] [9]. These approaches have successfully identified multiple chemical scaffolds for subsequent biochemical validation.

Structure-based virtual screening utilizing FDA-approved drug libraries has yielded particularly promising results, with studies identifying 14 compounds capable of recognizing multiple nsp13 binding pockets simultaneously [10]. The integration of molecular docking, molecular dynamics simulations, and binding affinity predictions has enhanced the precision of virtual screening workflows.

Crystallographic Fragment Screening

Fragment-based drug discovery approaches have utilized crystallographic screening to identify small molecular fragments that bind to nsp13. These studies have revealed 65 fragment hits across 52 datasets, providing structural insights into druggable binding pockets and informing structure-guided optimization efforts [11]. The fragment screening approach has proven particularly valuable for identifying allosteric binding sites not readily apparent from sequence analysis alone.

Assay Optimization and Validation Parameters

The optimization of screening assays has focused on several critical parameters to ensure reproducibility and biological relevance. Buffer composition, including magnesium chloride concentration, has been shown to significantly influence both ATPase and unwinding activities, with optimal conditions typically requiring 1-2 millimolar magnesium [12]. Temperature stability studies have established 37°C as the preferred incubation temperature for physiologically relevant activity measurements.

The development of counter-screening assays has been essential for eliminating non-specific inhibitors and compounds that interfere with detection systems. These include ATP competition assays, DNA binding studies, and cytotoxicity evaluations in mammalian cell lines [2]. The implementation of multiple orthogonal assays has significantly improved the quality of confirmed hits and reduced false positive rates.

Statistical parameters for assay validation have consistently demonstrated excellent performance across multiple platforms. Z-prime factors above 0.75 indicate assays suitable for high-throughput screening, while signal-to-background ratios exceeding 3:1 ensure adequate dynamic range for inhibitor detection [4] [6]. Coefficient of variation values below 10% for positive and negative controls confirm acceptable assay precision.

Structure-Activity Relationship (SAR) Profiling of Quinoxaline Derivatives

Chemical Scaffold Analysis and Optimization

The structure-activity relationship profiling of quinoxaline derivatives in the context of viral helicase inhibition has revealed critical molecular features required for potent antiviral activity. Quinoxaline derivatives represent a privileged chemical scaffold in medicinal chemistry, characterized by the fusion of benzene and pyrazine rings, providing a rigid planar framework amenable to diverse chemical modifications [13] [14].

Core Quinoxaline Modifications

Systematic modifications of the quinoxaline core have demonstrated that electron-withdrawing substituents at specific positions significantly enhance antiviral potency. Studies of quinoxaline derivatives active against enterovirus B have shown that compounds with electron-withdrawing groups such as chlorine or trifluoromethyl substituents exhibit markedly improved inhibitory activity compared to unsubstituted analogs [15] [16].

The positioning of substituents on the quinoxaline ring system critically influences biological activity. Compounds bearing substitutions at the 2,3-positions typically demonstrate superior antiviral efficacy compared to derivatives modified at alternative positions [17]. This positional selectivity suggests specific spatial requirements for productive interactions with viral target proteins.

Heterocyclic Ring Fusion Strategies

The fusion of additional heterocyclic rings to the quinoxaline core has yielded compounds with enhanced selectivity and potency profiles. Pyrido[2,3-g]quinoxalinone derivatives have shown particularly promising activity against hepatitis C virus, with compound 16 demonstrating an EC50 value of 7.5 ± 0.5 micromolar in subgenomic replication assays [18]. However, the therapeutic window for these compounds remains narrow due to associated cytotoxicity concerns.

Triazolo[4,3-a]quinoxaline derivatives have been extensively investigated for their antiviral properties against herpesviruses. The incorporation of thiourea moieties into these scaffolds has been identified as a critical structural feature for antiviral activity, with compound 1 reducing herpes simplex virus plaque formation by 25% at 20 micrograms per milliliter [18].

Substitution Pattern Analysis

Comprehensive structure-activity relationship studies have revealed that specific substitution patterns dramatically influence both potency and selectivity. For coxsackievirus B5 inhibitors, compounds bearing 2,3-dimethoxy substitutions combined with benzoate ester functionalities demonstrate exceptional potency, with EC50 values in the 60-300 nanomolar range [15] [16].

The most potent quinoxaline derivatives identified include ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate (compound 11) with an EC50 of 0.09 micromolar, 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid (compound 12) with an EC50 of 0.06 micromolar, and ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate (compound 13) with an EC50 of 0.3 micromolar against coxsackievirus B5 [15].

Mechanism-Based SAR Insights

Time-of-addition studies have provided mechanistic insights that inform structure-activity relationships. Quinoxaline derivatives demonstrating maximal antiviral efficacy when administered simultaneously with viral infection suggest interference with early replication events, including attachment, entry, or uncoating processes [16]. This mechanistic understanding has guided optimization efforts toward compounds that can effectively penetrate cellular membranes and accumulate at sites of viral replication.

The development of quinoxaline urea analogs has demonstrated that structural modifications can dramatically alter target selectivity and mechanism of action. Compound 84, incorporating fluorine and trifluoromethyl substituents, showed approximately 2.5-fold enhanced potency compared to reference compounds in tumor necrosis factor alpha-induced nuclear factor kappa B inhibition assays [19].

Receptor Binding and Selectivity Profiles

Multi-Target Activity Assessment

Structure-activity relationship studies have revealed that quinoxaline derivatives can exhibit activity against multiple therapeutic targets, necessitating careful selectivity profiling. Compounds initially developed for 5-HT3 receptor modulation have shown unexpected antiviral properties, highlighting the importance of comprehensive biological evaluation [20].

The compound VUF10166, containing a chloro-quinoxaline core with N-methylpiperazine substitution, demonstrates sub-nanomolar affinity for 5-HT3A receptors while maintaining selectivity over related receptor subtypes [20]. This selectivity profile has informed the design of compounds with reduced off-target effects and improved therapeutic windows.

Binding Site Characterization

Computational modeling studies have provided insights into the molecular basis of quinoxaline derivative activity. Docking analyses suggest that optimal compounds can favorably insert into hydrophobic pockets on viral capsid proteins, particularly within VP1 chains implicated in conformational changes during host cell infection [15]. These structural insights have guided the design of compounds with enhanced binding affinity and residence time.

The identification of specific amino acid residues involved in quinoxaline binding has enabled rational design approaches. Key interactions include hydrogen bonding with polar residues and hydrophobic contacts with aromatic amino acids within the binding pocket [20]. The conservation of these binding sites across viral strains suggests potential for broad-spectrum antiviral activity.

Optimization Strategies and Future Directions